molecular formula C13H18N2 B154354 trans-1-Cinnamylpiperazine CAS No. 87179-40-6

trans-1-Cinnamylpiperazine

Cat. No. B154354
CAS RN: 87179-40-6
M. Wt: 202.3 g/mol
InChI Key: WGEIOMTZIIOUMA-QPJJXVBHSA-N
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Description

Trans-1-Cinnamylpiperazine is a derivative of the piperazine family, a class of organic compounds that are known for their diverse chemical properties and biological activities. Piperazine derivatives are often synthesized for their potential pharmacological properties and can be modified to enhance their activity or specificity for certain biological targets. The compound of interest, trans-1-Cinnamylpiperazine, is structurally related to other piperazine derivatives that have been studied for various applications, including as intermediates in drug synthesis and as molecules with antioxidant properties .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the condensation of diamines with appropriate reactants followed by cyclization. For instance, trans-1-amino-4-benzyl-2,6-dimethylpiperazine, a related compound, is synthesized by condensing N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride . Although the specific synthesis of trans-1-Cinnamylpiperazine is not detailed in the provided papers, it is likely to follow similar synthetic routes involving key steps such as condensation, cyclization, and potential reduction processes.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms at opposite positions. The trans configuration indicates that substituents at the 1 and 4 positions are on opposite sides of the piperazine ring. For example, the crystal structure of trans-2,5-dimethylpiperazine shows a chair conformation of the piperazine ring with methyl groups in the equatorial position, and the molecules are linked by N–H···N hydrogen bonds to form infinite ribbons . This information provides insight into the likely conformational properties of trans-1-Cinnamylpiperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions, additions, and redox reactions, depending on the functional groups attached to the piperazine ring. The presence of a cinnamyl group in trans-1-Cinnamylpiperazine suggests potential reactivity in conjugate addition reactions or as a substrate for oxidation-reduction processes. The related compound, 1-butyryl-4-cinnamylpiperazine, undergoes metabolic transformations in rats, indicating that trans-1-Cinnamylpiperazine could also be metabolically active in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure, including factors such as polarity, hydrogen bonding capacity, and steric hindrance. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state packing of these molecules . The vibrational spectrum and NMR data provide additional information on the chemical environment of the atoms within the molecule . The antioxidant activity of a related compound suggests that trans-1-Cinnamylpiperazine may also possess similar properties, which could be explored for potential therapeutic applications .

Scientific Research Applications

Analytical Monitoring in Drug Synthesis

Trans-1-Cinnamylpiperazine, a key component in the synthesis of cinnarizine (a vasodilator with antihistamine activity), is monitored using gas chromatography techniques. This method allows for the qualitative and quantitative analysis of semiproducts in the drug's synthesis, offering rapid, stage-by-stage process monitoring (Sarycheva & Vedernikova, 1999).

Potential Anticancer Properties

A study synthesized novel Z-1-benzhydryl-4-cinnamylpiperazine derivatives, demonstrating moderate to good anticancer activity against human cervical cancer and murine microglial cell lines. One compound, cis-flunarizine, showed exceptional activity, suggesting its potential as a lead molecule for further development in cancer treatment (Shivaprakash et al., 2014).

Complement System Research

Research on trans-1-Cinnamylpiperazine derivatives, such as cinnarizine, has revealed their ability to inhibit complement activation in the properdin-dependent alternative pathway. This finding broadens the understanding of cinnarizine's anticomplementary activity and its interaction with magnesium-dependent steps in the activation sequence (Di Perri et al., 1977).

Biodistribution Studies in Drug Development

The development of a BODIPY-fluorophore-based probe for trans-1-Cinnamylpiperazine derivatives demonstrated its potential as an in vivo tracer. This approach is pivotal for determining future administration routes and regimens in treating diseases like Chagas with these compounds (Rodríguez et al., 2017).

Exploring Opioid Tripeptides in Cancer Research

A study investigated synthetic peptidomimetics containing an opioid tripeptide fragment hybridized with trans-1-cinnamylpiperazine for their cytotoxicity and hemolytic activity in pancreatic cancer models. These compounds showed promise in inhibiting cancer cell growth, contributing to the search for new therapies targeting metabolic pathways in cancer (Laskowska et al., 2017).

Safety And Hazards

Trans-1-Cinnamylpiperazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIOMTZIIOUMA-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035300
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Cinnamylpiperazine

CAS RN

87179-40-6, 18903-01-0
Record name (E)-1-Cinnamylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 87179-40-6
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
AK Laskowska, AK Puszko, P Sosnowski… - …, 2017 - Wiley Online Library
… We synthesized a series of peptidomimetics that are hybrids of opioid tripeptides and trans-1-cinnamylpiperazine. These compounds showed good bioactivity against pancreatic cancer …
CH Lee, HW Kim, HS Lee - Pest Management Science …, 2009 - Wiley Online Library
BACKGROUND: Piperazine derivatives possess pharmacological properties, yet the acaricidal activity of these compounds has not been investigated. This study was conducted to …
Number of citations: 18 onlinelibrary.wiley.com
Y Zhang, A McElrea, GV Sanchez, D Do… - The Journal of …, 2003 - ACS Publications
… A 1.0-g sample of polystyrene is suspended in 15 mL of CHCl 3 and 0.2011 g (1.0 mmol) of trans-1-cinnamylpiperazine (3) is added. To this solution is added 4 mL of triflic acid and the …
Number of citations: 43 pubs.acs.org
W Malinka, A Redzicka, M Jastrzębska–Więsek… - European journal of …, 2011 - Elsevier
A series of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones 4 and related derivatives 5 were synthesized as potential analgesic agents. The structures …
Number of citations: 34 www.sciencedirect.com
C Xie, J Song, H Wu, B Zhou, C Wu… - … Sustainable Chemistry & …, 2017 - ACS Publications
… More importantly, the unsaturation amine trans-1-cinnamylpiperazine (entry 15, Table 1) could also be formylated without destroying the double bond in this glycine betaine catalytic …
Number of citations: 70 pubs.acs.org
R Yang, C Du, T Cao, G Wang, X Jiang, J Gao, T Lin… - Pharmaceuticals, 2022 - mdpi.com
Ursodeoxycholic acid (UDCA) is a first-line clinical drug for the treatment of liver diseases. U12, a derivative of UDCA, showed effective anti-hepatoma activities in previous works. …
Number of citations: 3 www.mdpi.com
A Paramá, R Iglesias, F Álvarez, JM Leiro… - Diseases of aquatic …, 2004 - int-res.com
Philasterides dicentrarchi is a histiophagous ciliate that causes severe losses in turbot and sea bass farming. This study investigated the in vitro efficacy against P. dicentrarchi of 85 …
Number of citations: 27 www.int-res.com
J Dyniewicz, PFJ Lipiński, P Kosson… - Molecules, 2020 - mdpi.com
… [39] reported that tripeptide H-Tyr-D-Ala-Trp-OH has low MOR affinity with IC 50 = 977 nM, while expanding this structure by attaching trans-1-cinnamylpiperazine (Cyn) improves the …
Number of citations: 12 www.mdpi.com
K Hattori, H Sajiki, K Hirota - Tetrahedron, 2000 - Elsevier
… Preparation of 1f was performed analogously to the procedure described for 1a with trans-1-cinnamylpiperazine (3.00 g, 14.80 mmol). Yield: 85% (4.24 g, as a pale yellow oil); 1 H NMR …
Number of citations: 94 www.sciencedirect.com
J Matalińska, PFJ Lipiński, A Kotlarz, P Kosson… - International Journal of …, 2020 - Springer
In the present contribution we report design, synthesis and evaluation of receptor affinity, analgesic activity and cytotoxicity of a hybrid peptide, AWL3020. The peptide includes two …
Number of citations: 8 link.springer.com

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